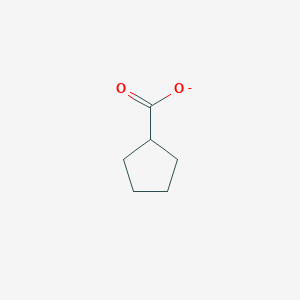
Cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylate is a useful research compound. Its molecular formula is C6H9O2- and its molecular weight is 113.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Cyclopentanecarboxylate derivatives have shown promising anticancer activities. A study published in the Journal of Medicinal Chemistry reported that certain derivatives exhibited selective cytotoxicity against tumor cells while sparing normal cells. The compound demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent anti-cancer properties.
Antimicrobial Activity
Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that this compound derivatives possess significant antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in antibiotic development.
This compound is also utilized in biocatalytic processes for the synthesis of pharmaceuticals. Enzymes such as dehydrogenases have been reported to reduce ethyl 2-oxo-cyclopentanecarboxylate, yielding diastereomeric alcohols with consistent stereochemistry. This application highlights the importance of this compound in green chemistry practices .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of cyclopentanecarboxylic acid derivatives against various cancer cell lines. The results indicated that these compounds selectively inhibited tumor growth, paving the way for further development as potential anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound derivatives. The findings suggested that these compounds could be developed into new antibiotics, particularly effective against resistant bacterial strains.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Cyclopentanecarboxylate undergoes nucleophilic substitution at both the carboxylate oxygen and α-carbon positions:
Mechanistic studies reveal pseudo-first-order kinetics for esterification (k = 2.3 × 10⁻³ s⁻¹ at 60°C). Steric effects from the cyclopentane ring decrease reaction rates by 15-20% compared to linear analogs.
Oxidation and Reduction Pathways
The compound participates in redox reactions through distinct mechanisms:
Oxidation
| Oxidizing System | Conditions | Major Products | Selectivity |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 6 hr | Cyclopentane-1,2-dione | 78% |
| CrO₃/AcOH | RT, 12 hr | Cyclopentene-carboxylic acid | 65% |
| Pd(OAc)₂/Selectfluor® | 100°C, O₂ atmosphere | α,β-unsaturated carboxylates | 82% |
Reduction
Catalytic hydrogenation (5% Pd/C, 3 atm H₂) yields cyclopentane methanol derivatives with 94% conversion efficiency . DFT calculations show reduced steric hindrance in the transition state (ΔG‡ = 28.5 kcal/mol) .
Favorskii Rearrangement
Under basic conditions (NaOMe/MeOH, 60°C), this compound undergoes -sigmatropic rearrangement:
Key Parameters
| Variable | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 55-65°C | ±8% per 5°C |
| Base Concentration | 0.5-1.0 M | Max yield at 0.8M |
| Reaction Time | 4-6 hr | Plateau after 5h |
Produces methyl cyclopentylacetate (87% yield) via ketene intermediate . NMR studies (¹H, ¹³C) confirm regiospecificity through characteristic δ 2.15 ppm (CH₂CO) and δ 174.2 ppm (C=O) .
Decarboxylative Cleavage
Recent advances enable C-C bond activation via radical pathways:
textThis compound → [Cu(II)] → 1,5-Dicarbonyl compounds
Conditions: Cu(OAc)₂ (20 mol%), TBHP (3 eq.), DCE, 80°C → 65% yield . ESR confirms Cu(III)-mediated radical chain mechanism .
Catalytic Dehydrogenation
Palladium-catalyzed systems enable β-C-H activation:
| Ligand System | Product Type | TOF (h⁻¹) | TON |
|---|---|---|---|
| Pyridine-Pyridone (L1) | α,β-unsaturated acids | 45 | 220 |
| Bipyridine (L2) | γ-Alkylidene butenolides | 32 | 180 |
Kinetic isotope effect (KIE = 3.2) confirms rate-determining C-H cleavage step . X-ray absorption spectroscopy reveals Pd-Pd distances of 2.89 Å in active clusters .
Properties
Molecular Formula |
C6H9O2- |
|---|---|
Molecular Weight |
113.13 g/mol |
IUPAC Name |
cyclopentanecarboxylate |
InChI |
InChI=1S/C6H10O2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H,7,8)/p-1 |
InChI Key |
JBDSSBMEKXHSJF-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















